molecular formula C16H15NOSe B12912233 Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]- CAS No. 503001-24-9

Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-

Katalognummer: B12912233
CAS-Nummer: 503001-24-9
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: OKGRAMKLSHHKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a phenyl group and a phenylselanyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be formed through a reaction between a nitrile oxide and an alkene.

    Introduction of the Phenylselanyl Group: The phenylselanyl group can be introduced through a nucleophilic substitution reaction using phenylselenol as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The compound can be reduced to remove the phenylselanyl group.

    Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving selenium.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenyl-3-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a phenylthio group instead of a phenylselanyl group.

    5-Phenyl-3-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole: Contains a phenylsulfonyl group instead of a phenylselanyl group.

Uniqueness

The presence of the phenylselanyl group in 5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique redox properties that are not present in similar compounds with sulfur-containing groups. This makes it particularly useful in applications where redox activity is important.

Eigenschaften

CAS-Nummer

503001-24-9

Molekularformel

C16H15NOSe

Molekulargewicht

316.3 g/mol

IUPAC-Name

5-phenyl-3-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-10,16H,11-12H2

InChI-Schlüssel

OKGRAMKLSHHKLI-UHFFFAOYSA-N

Kanonische SMILES

C1C(ON=C1C[Se]C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.